molecular formula C8H6ClNS B13029349 7-Chloro-3-methylbenzo[d]isothiazole

7-Chloro-3-methylbenzo[d]isothiazole

Cat. No.: B13029349
M. Wt: 183.66 g/mol
InChI Key: ZNZJEMBXFYJCKL-UHFFFAOYSA-N
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Description

7-Chloro-3-methylbenzo[d]isothiazole is a heterocyclic compound featuring a fused benzene-isothiazole ring system with chloro and methyl substituents at positions 7 and 3, respectively. The isothiazole moiety (a five-membered ring containing nitrogen and sulfur at positions 1 and 2) confers unique electronic and steric properties, making it a versatile scaffold in medicinal and materials chemistry.

Isothiazoles and their benzo-fused analogs are known for their bioactivity, including antiviral, antitumor, and anti-inflammatory properties . The chloro substituent enhances electrophilicity and binding affinity to biological targets, while the methyl group improves lipophilicity, influencing pharmacokinetic profiles .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-chloro-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3

InChI Key

ZNZJEMBXFYJCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylbenzo[d]isothiazole with chlorinating agents. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 7-Chloro-3-methylbenzo[d]isothiazole may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylbenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and biocides

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 7-Chloro-3-methylbenzo[d]isothiazole with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Melting Point (°C) Biological Activities
7-Chloro-3-methylbenzo[d]isothiazole C₈H₆ClNS 183.65 -Cl (C7), -CH₃ (C3) Benzo[d]isothiazole Not reported Antitumor, antiviral (inferred)
7-Chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole C₁₅H₉ClN₄S 324.79 -Cl (C7), -Ph (C3) Benzothiazolo-triazole 252–253 (dec.) Antitumor, antifungal, anti-HIV-1
7-Bromo-3-chlorobenzo[d]isoxazole C₇H₃BrClNO 232.46 -Br (C7), -Cl (C3) Benzo[d]isoxazole Not reported Not specified (coordination chemistry applications)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 335.78 -Cl (C6), -CH₃O (C7) Benzodithiazine (1,1-dioxo) 252–253 (dec.) Not specified (synthetic precursor)
Key Observations:

Heterocyclic Core Differences: Isothiazole vs. Isoxazole: The substitution of sulfur for oxygen in the heterocycle (isothiazole vs. isoxazole) significantly alters electronic properties. Isothiazoles exhibit higher electron-withdrawing capacity due to sulfur's polarizability, enhancing reactivity in cross-coupling reactions . Benzodithiazine vs. Benzoisothiazole: Benzodithiazines (e.g., compound in ) feature a 1,1-dioxo group, increasing polarity and solubility compared to the non-oxidized benzoisothiazole core.

Substituent Effects :

  • The chloro group at position 7 in 7-Chloro-3-methylbenzo[d]isothiazole and its phenyl analog enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites).
  • Methyl vs. Phenyl Groups : The methyl group in the target compound improves metabolic stability compared to the bulkier phenyl group in , which may reduce bioavailability due to steric hindrance.

Thermal Stability :

  • Compounds with fused triazole rings (e.g., ) exhibit higher thermal stability (dec. >250°C) compared to simpler benzoisothiazoles, likely due to extended π-conjugation.

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